In Vitro Potency Differentiation: RC-3095 vs. RC-3100 and RC-3120 in Pancreatic Acini
In a direct head-to-head comparison of three pseudononapeptide bombesin/GRP antagonists on amylase secretion in isolated rat pancreatic acini, RC-3095 and RC-3100 demonstrated an 8-fold higher potency than RC-3120 [1]. The concentration required for 50% reduction (IC50) of bombesin-induced amylase secretion was approximately 10^-7 M for RC-3095 and RC-3100, whereas RC-3120 required a concentration of 10^-6 M to achieve the same effect [1]. This indicates that the specific structural features of RC-3095 (D-Tpi at position 6 and the Leu13-psi(CH2NH)-Leu14 bond) confer superior in vitro functional antagonism compared to the D-Trp6 analog RC-3120.
| Evidence Dimension | IC50 for inhibition of bombesin-stimulated amylase secretion |
|---|---|
| Target Compound Data | ~10^-7 M |
| Comparator Or Baseline | RC-3100: ~10^-7 M; RC-3120: ~10^-6 M |
| Quantified Difference | RC-3095 is approximately 10-fold more potent than RC-3120 |
| Conditions | Isolated rat pancreatic acini in vitro |
Why This Matters
For researchers selecting a GRPR antagonist for in vitro pancreatic function studies, RC-3095 provides an 8-10 fold higher potency than RC-3120, requiring less compound for effective receptor blockade.
- [1] Jaworek J, et al. Actions of novel bombesin receptor antagonists on pancreatic secretion in rats. Eur J Pharmacol. 1992 Apr 22;214(2-3):239-45. PMID: 1381317. View Source
